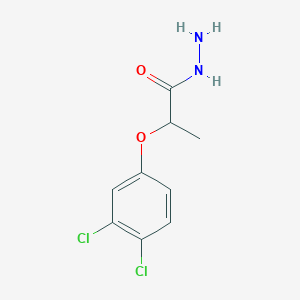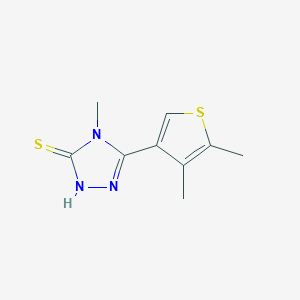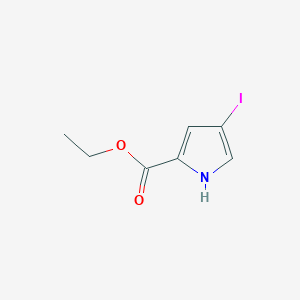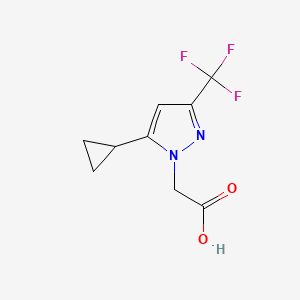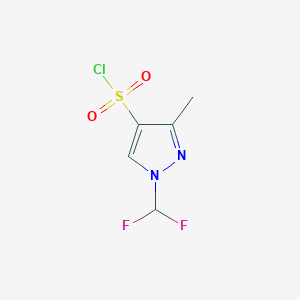
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile
Descripción general
Descripción
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is a chemical compound with the molecular formula C9H5ClF3N. It has a molecular weight of 219.59 . The compound is also known by its IUPAC name chloro [3- (trifluoromethyl)phenyl]acetonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile include a density of 1.5±0.1 g/cm3, boiling point of 188.9±35.0 °C at 760 mmHg, vapour pressure of 0.4±0.4 mmHg at 25°C, and a flash point of 68.0±25.9 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . The TFM group is a common feature in many pharmaceuticals due to its unique properties . For instance, Sorafenib 27, a drug used to treat cancer, is synthesized by reacting aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .
Analgesic Potential
A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives have been synthesized and studied for their analgesic potential . These derivatives were characterized using various physical and spectral methods .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from this compound, are widely used in the agrochemical industry . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .
Veterinary Applications
Several TFMP derivatives are also used in the veterinary industry . These compounds have been granted market approval for use in various treatments .
Synthesis of Fluorinated Organic Chemicals
The compound is used in the synthesis of fluorinated organic chemicals, which have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Research and Development
This compound is used in research and development of new drugs and agrochemicals . Many candidates are currently undergoing clinical trials .
Safety and Hazards
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNQKBCGYUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407439 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile | |
CAS RN |
22902-82-5 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

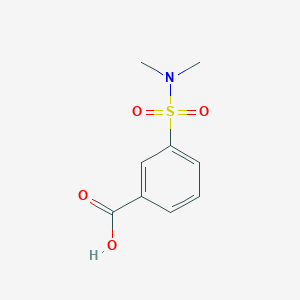
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
